Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate
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Overview
Description
Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[3,2-D]pyrimidine core, a sulfanyl group, and an ethyl ester moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form thieno[3,2-D]pyrimidin-4-ones.
Introduction of the Sulfanyl Group: The thieno[3,2-D]pyrimidin-4-one is then reacted with a suitable thiol reagent to introduce the sulfanyl group.
Acylation: The resulting compound is acylated with ethyl 2-bromoacetate to form the ethyl ester moiety.
Amidation: Finally, the compound is amidated with 2-aminobenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the thieno[3,2-D]pyrimidine core can be reduced to form alcohols.
Substitution: The ethyl ester moiety can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used as a tool to study the biological pathways involving thienopyrimidines and their derivatives.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets in the body. The thieno[3,2-D]pyrimidine core is known to inhibit certain enzymes, leading to the disruption of key biological pathways. This inhibition can result in the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-D]pyrimidin-4-one Derivatives: These compounds share the same core structure but may have different substituents.
Sulfanyl-Substituted Compounds: Compounds with similar sulfanyl groups but different core structures.
Uniqueness
Ethyl 2-[2-({3-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamido]benzoate is unique due to its combination of a thieno[3,2-D]pyrimidine core, a sulfanyl group, and an ethyl ester moiety. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C18H19N3O4S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[[2-[(3-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C18H19N3O4S2/c1-3-25-17(24)11-6-4-5-7-12(11)19-14(22)10-27-18-20-13-8-9-26-15(13)16(23)21(18)2/h4-7H,3,8-10H2,1-2H3,(H,19,22) |
InChI Key |
BURKNQXDOSFQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C)SCC3 |
Origin of Product |
United States |
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